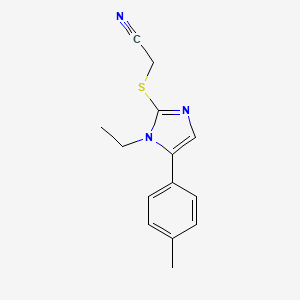

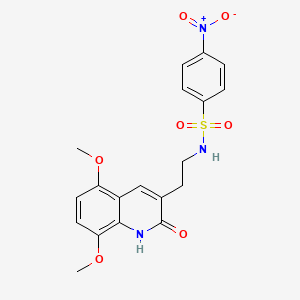

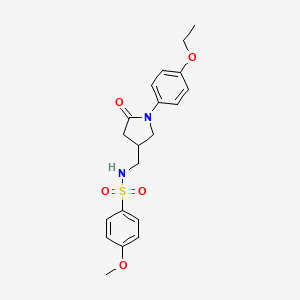

![molecular formula C10H10N4O7 B2396508 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid CAS No. 110358-59-3](/img/structure/B2396508.png)

3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid” is an organic compound . It has an empirical formula of C11H13N3O7 and a molecular weight of 299.24 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C(O)CCOCCNC1=CC=C(N+=O)C=C1N+=O . This indicates the presence of a carboxylic acid group (O=C(O)), a dinitrophenyl group (C1=CC=C(N+=

科学的研究の応用

Analytical Chemistry and High-Performance Liquid Chromatography (HPLC)

The 2,4-dinitrophenyl (DNP) derivatives of amino acids serve as valuable analytical forms in HPLC. Researchers have explored their dissociation constants in micellar solutions of sodium dodecyl sulfate, which acts as a micellar mobile phase in reversed-phase liquid chromatography. These derivatives allow for the precise determination of amino acid composition in polypeptide fractions of animal origin .

Proteinogenic Amino Acid Analysis

The synthesis of 2,4-DNP derivatives of proteinogenic amino acids provides a powerful tool for amino acid analysis. By reacting free amino acids with 2,4-dinitrofluorobenzene, researchers can obtain crystalline derivatives suitable for further investigation. These derivatives aid in identifying and quantifying specific amino acids in complex biological samples .

Structural Studies and Crystallography

Researchers have used 2,4-DNP derivatives to study the structure of biomolecules. These derivatives can form stable complexes with various compounds, including sugars and nucleosides. Their crystalline nature allows for X-ray crystallography, providing insights into molecular conformations and interactions .

Biochemical Research and Enzyme Inhibition Studies

The unique chemical properties of 2,4-DNP derivatives make them useful in enzyme inhibition studies. By modifying specific functional groups, researchers can investigate enzyme-substrate interactions and design potential inhibitors. These derivatives serve as valuable tools for understanding enzymatic processes .

Chemical Biology and Targeted Drug Delivery

Researchers have explored the use of 2,4-DNP derivatives as carriers for drug delivery systems. By conjugating them to specific ligands or nanoparticles, scientists can achieve targeted drug delivery to specific tissues or cells. The stability and reactivity of these derivatives play a crucial role in designing effective drug carriers .

Environmental Monitoring and Detection of Nitroaromatic Compounds

The nitro groups in 2,4-DNP derivatives make them sensitive to nitroaromatic compounds. Researchers have utilized these derivatives in environmental monitoring, particularly for detecting explosives, pollutants, and other harmful substances. Their selectivity and sensitivity contribute to their application in sensor development .

特性

IUPAC Name |

4-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O7/c15-9(3-4-10(16)17)12-11-7-2-1-6(13(18)19)5-8(7)14(20)21/h1-2,5,11H,3-4H2,(H,12,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPSLOHNNGSOGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

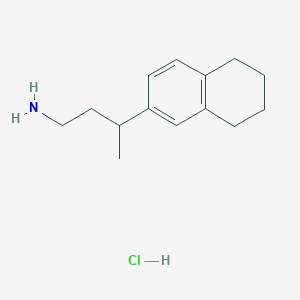

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)

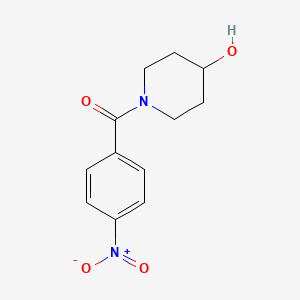

![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

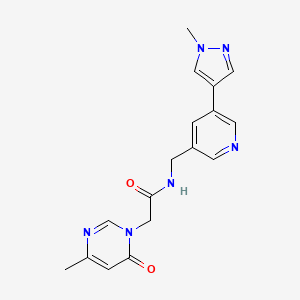

![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)

![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)